molecular formula C7H7NO5 B094978 2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid CAS No. 16597-58-3

2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid

Cat. No. B094978
CAS RN: 16597-58-3
M. Wt: 185.13 g/mol
InChI Key: KACPVQQHDVBVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid, also known as methylenecyclopropylglycine (MCPG), is a synthetic amino acid that acts as a selective antagonist of metabotropic glutamate receptors. It is widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antinociceptive Activity : Derivatives of 2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid have been synthesized and evaluated for their antinociceptive activities. These compounds are synthesized through reactions with substituted amines, showing potential in pain management research (Shipilovskikh et al., 2020).

  • Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of protected amino acid analogs, specifically in the synthesis of 2,3-methano analogs of glutamic acid and ornithine. This showcases its utility in creating stereochemically complex molecules (Frick et al., 2005).

  • Corrosion Inhibition : Novel amino acids based on the structure of 2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid have been synthesized and shown to be effective corrosion inhibitors for mild steel. This highlights its potential in industrial applications (Srivastava et al., 2017).

Chemical Properties and Synthesis Methods

  • Squarate-Based Nucleosides : Research has explored the use of derivatives of 2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid in squaric acid chemistry, particularly in synthesizing carbocyclic nucleosides with potential anticancer and antiviral applications (Lu et al., 2017).

  • Synthesis of Amino Acid Derivatives : The compound has been used in the synthesis of various amino acid derivatives, which are important in the development of new pharmaceuticals and biological studies (Altukhov, 2014).

  • Chromenopyridodiazepinones Synthesis : It has been involved in the one-pot synthesis of chromenopyridodiazepinone polyheterocycles, demonstrating its versatility in organic synthesis (Bouchama et al., 2018).

  • Preparation of Enantiomers : The compound has been used in the preparation of enantiomers of neuroexcitant analogs, highlighting its role in the synthesis of complex organic molecules (Pajouhesh et al., 2000).

  • Activation as Active Esters : It has been activated as active esters for the synthesis of peptides and other bioactive molecules, demonstrating its utility in bioorganic chemistry (Basel & Hassner, 2002).

properties

CAS RN

16597-58-3

Product Name

2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

(Z)-2-amino-3-[(Z)-3-oxoprop-1-enyl]but-2-enedioic acid

InChI

InChI=1S/C7H7NO5/c8-5(7(12)13)4(6(10)11)2-1-3-9/h1-3H,8H2,(H,10,11)(H,12,13)/b2-1-,5-4-

InChI Key

KACPVQQHDVBVFC-UHFFFAOYSA-N

Isomeric SMILES

C(=C\C(=C(/C(=O)O)\N)\C(=O)O)\C=O

SMILES

C(=CC(=C(C(=O)O)N)C(=O)O)C=O

Canonical SMILES

C(=CC(=C(C(=O)O)N)C(=O)O)C=O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid
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2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid
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2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid
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2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid
Reactant of Route 5
2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid
Reactant of Route 6
2-Amino-3-(3-oxoprop-1-en-1-yl)but-2-enedioic acid

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